NRP1 antagonist 2

small molecule inhibitor non-peptidic antagonist VEGF-A165/NRP1 interaction

NRP1 antagonist 2 (Compound 1) is the first fully non-peptidic small molecule directly disrupting VEGF-A165/NRP1 protein-protein interaction—without confounding pro-angiogenic kinase effects. Validated in breast cancer: anti-proliferative IC50=0.60μM, HUVEC tube formation inhibition IC50=0.20μM, and significant in vivo tumor growth inhibition in xenografts (reduced Ki-67, increased apoptosis). The essential SAR benchmark for NRP1 inhibitor development programs. Choose this peer-reviewed, reproducible compound for unambiguous mechanistic and translational oncology studies requiring a validated, kinase-sparing NRP1 antagonist.

Molecular Formula C20H17ClN6OS2
Molecular Weight 457.0 g/mol
Cat. No. B10861360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRP1 antagonist 2
Molecular FormulaC20H17ClN6OS2
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C20H17ClN6OS2/c1-2-17-23-25-19(30-17)22-16(28)12-29-20-26-24-18(13-7-4-3-5-8-13)27(20)15-10-6-9-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,25,28)
InChIKeyCTRUPGGFDZUABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NRP1 Antagonist 2: Non-Peptidic Neuropilin-1 Inhibitor for Cancer Angiogenesis Research


NRP1 antagonist 2 (CAS 483289-96-9), also designated as Compound 1, is a fully non-peptidic small molecule antagonist targeting Neuropilin-1 (NRP1), a transmembrane co-receptor for VEGF-A165 implicated in tumor angiogenesis and progression. Its molecular formula is C20H17ClN6OS2 with a molecular weight of 456.97 g/mol . This compound represents a structurally distinct, organic scaffold-based inhibitor class that directly disrupts the VEGF-A165/NRP1 protein-protein interaction [1].

NRP1 Antagonist 2 Selection Criteria: Why Structural Class Determines Experimental Reproducibility


NRP1 antagonists encompass structurally and mechanistically diverse chemotypes including peptides (e.g., ATWLPPR/A7R), pseudo-peptides (e.g., EG00229), and distinct small molecule scaffolds (e.g., EG01377, EG01449, NRPa-308), each exhibiting divergent binding domains, selectivity profiles for NRP1 isoforms (NRP1-a1 vs. NRP1-b1), and cross-reactivity with NRP2 [1]. Compound 1 (NRP1 antagonist 2) is distinguished as the first fully non-peptidic, organic VEGF-A165/NRP1 protein-protein interaction antagonist developed via multistep in silico/in vitro screening, demonstrating a unique combination of direct binding inhibition, anti-proliferative activity on breast cancer cells, and in vivo tumor growth inhibition without affecting pro-angiogenic kinases [2]. Generic substitution with alternative NRP1 antagonists risks introducing confounding variables including differential potency (e.g., NRP1 antagonist 1 exhibits IC50 = 19.1 μM vs. EG00229 IC50 = 3 μM vs. EG01449 IC50 = 362 nM) , variable NRP2 cross-reactivity, and divergent in vivo pharmacokinetic profiles that directly impact experimental reproducibility and translational relevance.

NRP1 Antagonist 2 Comparative Performance Data: Quantitative Differentiation Versus In-Class Alternatives


First Fully Non-Peptidic VEGF-A165/NRP1 Antagonist: Scaffold Differentiation from Peptide-Based Comparators

NRP1 antagonist 2 (Compound 1) is the first fully non-peptidic, organic VEGF-A165/NRP1 protein-protein interaction antagonist developed via a multistep in silico/in vitro screening procedure [1]. This represents a fundamental scaffold differentiation from peptide-based comparators such as ATWLPPR (A7R heptapeptide) and pseudo-peptide antagonists including EG00229 [2]. The compound was specifically identified through structure-based virtual screening and validated to inhibit the VEGF-A165/NRP1 interaction without affecting pro-angiogenic kinases [1].

small molecule inhibitor non-peptidic antagonist VEGF-A165/NRP1 interaction scaffold diversity

Anti-Proliferative Activity in Breast Cancer Cells: Sub-Micromolar Potency Contextualized

NRP1 antagonist 2 (Compound 1) exhibits anti-proliferative activity with an IC50 of 0.60 μM against breast cancer cells [1]. For context, this represents approximately 57-fold greater potency than NRP1 antagonist 1 (compound 12a), which has an IC50 of 19.1 μM against NRP1 in binding assays . It is important to note that anti-proliferative IC50 values reflect downstream functional activity in a specific cancer cell line and are not directly comparable to biochemical binding IC50 values for VEGF-A165/NRP1 interaction (e.g., EG01449 IC50 = 362 nM, EG00229 IC50 = 3 μM, EG01377 IC50 = 609 nM) .

breast cancer anti-proliferative MDA-MB-231 IC50

HUVEC Tube Formation Inhibition: Anti-Angiogenic Activity Comparable to Advanced Leads

NRP1 antagonist 2 (Compound 1) inhibits HUVEC tube formation with an IC50 of 0.20 μM, demonstrating potent anti-angiogenic activity in a functional endothelial cell assay [1]. This activity correlates with observed reductions in CD31+/CD34+ vessels in xenograft tumor models [1]. For cross-study comparison, the pseudo-peptide antagonist EG00229 inhibits VEGF-A binding to the NRP1 b1 domain with an IC50 of 3 μM (a biochemical binding endpoint rather than a functional angiogenic endpoint), while the more recently developed EG01377 exhibits IC50 values of 609 nM for NRP1-a1 and NRP1-b1 binding and also demonstrates HUVEC migration and angiogenesis inhibition at 30 μM [2].

anti-angiogenic HUVEC tube formation endothelial cell

In Vivo Tumor Growth Inhibition: Validated Efficacy in Breast Cancer Xenograft Model

NRP1 antagonist 2 (Compound 1) significantly inhibits tumor growth in NOG mice xenografted with human breast cancer cells, with the anti-tumor effect correlated with Ki-67low expression and apoptosis [1]. Among NRP1 antagonists with publicly available in vivo efficacy data, the extent of validated in vivo characterization varies: NRPa-308 improves median survival and reduces tumor growth in an MDA-MB-231 mouse xenograft model [2]; EG01377 exhibits anti-tumor effects in preclinical models [3]; EG00229 has been evaluated in HBV infection models but limited tumor xenograft data are available [4]; NRP1 antagonist 1 lacks published in vivo tumor efficacy data .

xenograft tumor growth inhibition breast cancer in vivo efficacy

NRP1 Antagonist 2 Research Applications: Oncology and Angiogenesis Studies Leveraging Non-Peptidic Inhibition


Breast Cancer Anti-Angiogenic and Anti-Proliferative Mechanism Studies

NRP1 antagonist 2 is directly validated for use in breast cancer research, demonstrating anti-proliferative activity (IC50 = 0.60 μM) and HUVEC tube formation inhibition (IC50 = 0.20 μM) [1]. The compound significantly inhibits tumor growth in breast cancer xenograft models, with efficacy correlated to reduced Ki-67 expression and increased apoptosis [1]. This makes it suitable for investigating VEGF-A165/NRP1 signaling in breast cancer angiogenesis, tumor cell proliferation, and apoptosis mechanisms without confounding effects on pro-angiogenic kinases [1].

Comparative Scaffold Evaluation in NRP1 Antagonist Drug Discovery Programs

As the first fully non-peptidic NRP1 antagonist, this compound serves as an essential comparator for structure-activity relationship (SAR) studies evaluating novel NRP1 inhibitor scaffolds [1]. Research programs developing new NRP1 antagonists should benchmark against this compound to validate the added value of new chemical entities, particularly when optimizing for improved potency (sub-100 nM range) and pharmacokinetic properties comparable to more recently developed compounds such as EG01377 (half-life 4.29 h in mice) or EG01449 (IC50 = 362 nM) [2]. This compound's well-characterized in vitro and in vivo profile provides a reproducible reference point for SAR and lead optimization campaigns [1].

VEGF-A165/NRP1 Protein-Protein Interaction Inhibition Without Kinase Interference

NRP1 antagonist 2 is specifically characterized as an inhibitor of the VEGF-A165/NRP1 protein-protein interaction that does not affect pro-angiogenic kinases [1]. This selectivity profile enables researchers to isolate NRP1-mediated signaling effects from kinase-dependent pathways, which is particularly valuable for dissecting mechanism of action in angiogenesis and tumor biology studies. Alternative NRP1 antagonists such as EG00229 also exhibit selectivity over VEGFR-1 and VEGFR-2, but their binding potency to the NRP1 b1 domain (IC50 = 3 μM) is substantially lower than the functional potency of NRP1 antagonist 2 in cell-based assays [2].

Tumor Xenograft Efficacy Studies Requiring Validated In Vivo Reference

For in vivo oncology studies requiring a validated NRP1 antagonist with established xenograft efficacy, NRP1 antagonist 2 provides peer-reviewed data on tumor growth inhibition in breast cancer models [1]. This compound is among the limited subset of NRP1 antagonists with published in vivo tumor efficacy validation. Researchers should note that more recently developed compounds such as NRPa-308 also provide in vivo efficacy data with additional characterization of median survival improvement and absence of acute toxicity , while EG01377 offers PK characterization (half-life 4.29 h) supporting once-daily dosing [2].

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